molecular formula C13H11ClN2O2 B12183425 8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide

8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide

Cat. No.: B12183425
M. Wt: 262.69 g/mol
InChI Key: RLSRNUKCJCKSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal effects . The compound incorporates a quinoline moiety, which is a bicyclic structure consisting of a pyridine ring fused to a benzene ring, with a hydroxyl group at position 4 and a carboxamide group at position 3.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

8-chloro-N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C13H11ClN2O2/c14-10-3-1-2-8-11(10)15-6-9(12(8)17)13(18)16-7-4-5-7/h1-3,6-7H,4-5H2,(H,15,17)(H,16,18)

InChI Key

RLSRNUKCJCKSGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-chloroquinoline.

    Hydroxylation: The hydroxyl group is introduced at position 4 using a hydroxylating agent.

    Carboxamidation: The carboxamide group is introduced at position 3 through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives.

    Substitution: The chlorine atom at position 8 can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Antimalarial Activity

One of the primary applications of 8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide is in the treatment of malaria. Research has demonstrated that derivatives of quinoline compounds exhibit significant antimalarial properties. In particular, studies have shown that cyclopropyl carboxamide series compounds possess good oral bioavailability and efficacy against Plasmodium falciparum, the parasite responsible for malaria. For instance, a study reported that specific derivatives inhibited P. falciparum growth in vivo, with effective doses (ED) indicating promising therapeutic potential .

Antiviral Properties

The compound has also been investigated for its antiviral properties. Specifically, it has shown activity against various viruses, including those associated with Kaposi's sarcoma and other malignancies linked to human herpesvirus infections. The mechanism of action involves the inhibition of viral replication pathways, making it a candidate for further research in antiviral drug development .

Anticancer Applications

8-Chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide has demonstrated cytotoxic effects against several cancer cell lines. Notably, studies have indicated that it can reduce cell viability in breast cancer cells (MCF-7) with an IC50 value indicating significant potency. This suggests its potential as a chemotherapeutic agent, warranting further investigation into its mechanism of action and efficacy in clinical settings .

Antimicrobial Activity

In addition to its antimalarial and anticancer properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Recent studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth, which positions it as a candidate for developing new antibacterial therapies .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of 8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide. It has been shown to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting potential applications in treating inflammatory diseases .

Data Summary Table

Application TypeTarget Organism/Cell LineObserved EffectReference Year
AntimalarialP. falciparumEffective in vivo inhibition2011
AntiviralHHV-8Inhibition of viral replication1998
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by ~50%2025

Mechanism of Action

The mechanism of action of 8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    Clioquinol: An 8-hydroxyquinoline derivative with antifungal activity.

    PBT2: A derivative used in the treatment of Alzheimer’s disease.

Uniqueness

8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Biological Activity

8-Chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide is a compound derived from the quinoline family, which has gained attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chloro group at the 8-position and a cyclopropyl group at the nitrogen atom. The presence of the hydroxy and carboxamide functional groups enhances its solubility and biological activity.

Antimicrobial Activity

Research has indicated that derivatives of 8-hydroxyquinoline, including 8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. For instance, studies show that related compounds can inhibit both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi .

Anticancer Activity

The anticancer potential of 8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide has been evaluated in several studies. Notably, compounds containing the 8-hydroxyquinoline scaffold have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF710Induction of apoptosis
HeLa15Cell cycle arrest

Antimalarial Activity

In vivo studies have highlighted the antimalarial efficacy of related cyclopropyl carboxamides. For example, a compound from the same series demonstrated an IC50 value of 3 nM against Plasmodium falciparum, suggesting that similar derivatives may also exhibit potent antimalarial activity .

Table 2: Antimalarial Efficacy Comparison

Compound IDED50 (mg/kg)Reference
Compound 13>50
Compound 1912

The biological activity of 8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide is attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various therapeutic effects. For example, some derivatives have been shown to inhibit proteases involved in viral replication, making them potential candidates for antiviral therapies .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several derivatives for their antimicrobial properties against hospital pathogens. The results indicated that compounds with electron-withdrawing groups showed enhanced activity against resistant strains .
  • Cytotoxicity in Cancer Cells : In a comparative study, various 8-hydroxyquinoline derivatives were tested for their cytotoxic effects on HeLa cells. The study found that modifications at the nitrogen position significantly affected potency, highlighting structure-activity relationships (SAR) that guide further drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, intermediates like ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate can react with α-acetyl-N-arylhydrazonoyl chlorides in ethanol with triethylamine, yielding site-selective products under controlled conditions . Additionally, introducing primary α-amino acids (e.g., glycine) via nucleophilic substitution in aqueous ethanolic NaHCO₃ at 70–80°C for 24–72 hours is effective .

Q. How do the chloro and cyclopropyl substituents influence physicochemical properties?

  • Methodological Answer : The 8-chloro group enhances lipophilicity, affecting binding to hydrophobic protein pockets, while the N-cyclopropyl group imposes conformational rigidity, improving metabolic stability. Comparative studies on fluoroquinolones suggest such substitutions reduce off-target interactions .

Q. What analytical techniques are essential for structural characterization?

  • Methodological Answer : Use High-Resolution Mass Spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm connectivity. For polymorph identification, X-ray Powder Diffraction (XRPD) and Thermal Analysis (TGA/DSC) are critical, as validated in studies of related carboxamides . Impurity profiling requires HPLC-UV with EP-grade reference standards .

Q. How can solubility be optimized for biological assays?

  • Methodological Answer : The 4-hydroxy group allows salt formation (e.g., sodium salt) for aqueous solubility. Use co-solvents (≤1% DMSO) or cyclodextrin complexes. pH adjustment (7.0–7.4) is crucial, as shown in solubility studies of 4-hydroxyquinoline-3-carboxylates .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across in vitro models?

  • Methodological Answer : Systematically validate assays by:

Standardizing conditions (e.g., 10% FBS in DMEM, pH 7.4).

Using isogenic cell lines to control genetic variability.

Cross-validating with orthogonal techniques (Surface Plasmon Resonance, Isothermal Titration Calorimetry).
Buffer composition significantly impacts IC₅₀ values, as observed in fluoroquinolone studies .

Q. What strategies elucidate metabolic pathways in preclinical models?

  • Methodological Answer : Combine LC-HRMS/MS with stable isotope labeling to track metabolites. Collect rodent plasma/urine/feces at 0.5, 2, 8, and 24h post-dose. For in vitro analysis, incubate with hepatocytes (+NADPH) and treat with β-glucuronidase/arylsulfatase to identify Phase I/II metabolites. Analogous N-cyclopropyl quinolones show hydroxylation at the cyclopropyl ring and glucuronidation of the 4-hydroxy group .

Q. How to validate tautomeric equilibrium between 4-hydroxy and 4-oxo forms?

  • Methodological Answer :

  • Variable-Temperature NMR (25–60°C) to observe chemical shift coalescence.
  • UV-Vis Spectroscopy in polar vs. non-polar solvents (water vs. DMSO) to detect tautomer-dependent absorbance shifts.
  • Computational DFT Studies (B3LYP/6-311+G**) predict favored tautomers, correlating with experimental pKa via potentiometric titration .

Q. How to address discrepancies between computational docking and experimental binding data?

  • Methodological Answer :

Refine docking parameters (protonation states, explicit water molecules) using protein crystal structures.

Perform Molecular Dynamics Simulations (>100 ns) to assess binding mode stability.

Validate experimentally with Competitive Binding Assays and Site-Directed Mutagenesis of predicted interaction residues. Hydrophobic pocket dimensions critically affect docking accuracy, as seen in carboxamide-protein studies .

Key Considerations for Experimental Design

  • Synthetic Routes : Prioritize site-selective cyclocondensation and amino acid functionalization .
  • Analytical Validation : Combine HRMS, 2D NMR, and XRPD for structural certainty .
  • Metabolic Profiling : Use isotopic labeling and multi-matrix sampling .
  • Data Contradictions : Standardize assays and cross-validate with orthogonal methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.